molecular formula C7H6ClNO B14045276 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine

4-Chloro-1,3-dihydrofuro[3,4-C]pyridine

Cat. No.: B14045276
M. Wt: 155.58 g/mol
InChI Key: YWNVEWDAKBXBOV-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a chemical compound with the CAS Registry Number 1781641-19-7 . It has a molecular formula of C7H6ClNO and a molecular weight of 155.58 g/mol . This compound belongs to the class of furo[3,4-c]pyridines, which are nitrogen- and oxygen-containing heterobicyclic structures of significant interest in synthetic and medicinal chemistry . The presence of both the chlorine substituent and the fused furan ring makes it a valuable and versatile intermediate for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates . As a building block, it is recommended for research applications such as the exploration of new structure-activity relationships and the development of targeted bioactive compounds . The compound requires careful handling and must be stored under an inert atmosphere at 2-8°C . It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and laboratory use only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-1,3-dihydrofuro[3,4-c]pyridine

InChI

InChI=1S/C7H6ClNO/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2

InChI Key

YWNVEWDAKBXBOV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 1,3-dihydro-7-hydroxyfuro[3,4-c]pyridine Derivatives Using N-Chlorosuccinimide

One of the most established and efficient methods for preparing this compound derivatives involves the selective chlorination at the 4-position of 1,3-dihydro-7-hydroxyfuro[3,4-c]pyridine precursors using N-chlorosuccinimide (NCS). This process is typically conducted at low temperatures (0°C to 15°C) in non-polar solvents such as dichloromethane or tetrahydrofuran.

Reaction conditions and procedure:

  • The starting material is first converted to its free base form by neutralization (e.g., with sodium bicarbonate) if initially isolated as a hydrochloride salt.
  • A suspension of the free base in dichloromethane is cooled to approximately 5°C.
  • N-chlorosuccinimide is added slowly under stirring.
  • The reaction mixture is stirred for about 2 hours.
  • The product precipitates as a white solid, which is isolated by filtration, washed, dried, and recrystallized from ethanol.

Yields and characterization:

  • Yields range from 69% to 84% depending on the substituents on the pyridine ring.
  • Melting points of the isolated compounds vary between 230°C and 248°C.
  • Elemental analysis confirms the expected molecular formula consistent with chlorination at the 4-position.

Examples from patent IE58041B1:

Example Starting Material Substituent Yield (%) Melting Point (°C) Notes
1 3,6-Dimethyl 84 248 High yield, pure crystalline product
2 3-Propyl, 6-Methyl 79 242 Good yield, similar conditions
3 3-Phenyl, 6-Methyl 69 230 Slightly lower yield
4 3-p-Chlorophenyl, 6-Methyl 76 Not specified Consistent yield and purity

This method is notable for its mild conditions, good selectivity, and reproducibility, making it a preferred route for synthesizing 4-chloro derivatives of 1,3-dihydrofuro[3,4-c]pyridine with various substituents.

Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones

A more recent and novel synthetic approach involves the reaction of N-homopropargylic β-enaminones with molecular iodine or N-iodosuccinimide in the presence of a base such as cesium carbonate. This method facilitates the formation of 6,7-dihydrofuro[3,4-c]pyridine derivatives, which can be further functionalized.

Mechanistic insights:

  • Molecular iodine reacts with the β-enaminone to form an iodonium ion intermediate.
  • The alkyne moiety undergoes nucleophilic addition, generating a vinyl cation.
  • Intramolecular cyclization occurs through trapping of the vinyl cation by a ketone group, forming a tetrahydrofuro[3,4-c]pyridine intermediate.
  • Subsequent elimination of iodine yields the dihydrofuro[3,4-c]pyridine core.

Reaction optimization and yields:

  • Optimal yields (~30%) were achieved using 4 equivalents of molecular iodine and 2.5 equivalents of cesium carbonate.
  • Reaction times longer than 24 hours led to decomposition and lower yields.
  • Dilute conditions or reactions in pressure tubes resulted in lower yields (11–21%).
  • Solvent effects: dioxane provided the best results; polar solvents like DMF or ethanol gave lower yields or side products.
  • Absence of iodine or base resulted in no product formation.

Table summarizing key reaction parameters and yields:

Entry Iodine Equiv. Base Equiv. Solvent Yield of 6,7-Dihydrofuro[3,4-c]pyridine (%) Notes
1 4.0 2.5 (Cs2CO3) Dioxane 30 Optimal conditions
2 5.0 2.5 (Cs2CO3) Dioxane 19 Excess iodine lowers yield
3 4.0 2.5 (Cs2CO3) DMF 6–28 Lower yield, side products
4 4.0 2.5 (Cs2CO3) Ethanol 10–15 Lower yield
5 0 0 Dioxane 0 No reaction

This iodine-mediated cyclization is significant as it forms two new carbon-oxygen bonds, creating fused five- and six-membered heterobicyclic frameworks potentially useful for drug discovery.

Other Synthetic Routes

While the above two methods are the most documented and reliable, earlier synthetic strategies include:

  • Flash vacuum thermolysis (FVT) of 1,4-epoxides via retro-Diels–Alder reactions to form furo[3,4-c]pyridine cores, though yields are generally low and conditions harsh.
  • Oxidative aromatization steps using iodine catalysis to convert tetrahydrofuro[3,4-c]pyridines into fully aromatic pyridine derivatives, which may be adapted for functionalization but are less direct for 4-chloro derivatives.

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range (%) Advantages Limitations
Chlorination with N-chlorosuccinimide 1,3-Dihydro-7-hydroxyfuro[3,4-c]pyridine derivatives N-chlorosuccinimide (NCS) 0–15°C, DCM or THF 69–84 Mild, selective, good yields Requires precursor preparation
Iodine-mediated cyclization of β-enaminones N-homopropargylic β-enaminones Molecular iodine, Cs2CO3 Room temp, dioxane solvent 11–30 Novel, forms bicyclic skeletons Moderate yields, sensitive to conditions
Flash vacuum thermolysis (FVT) 1,4-Epoxides Thermal conditions High temp, vacuum 10–30 Access to novel structures Harsh conditions, low yields

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dihydrofuro[3,4-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan or pyridine rings.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The specific mechanism of action for 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is not well-documented. like other heterocyclic compounds, it is likely to interact with biological molecules through various pathways, potentially involving binding to enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
  • Structure : Differs by an additional chlorine at the 6-position.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
  • Structure : Replaces the furan oxygen with a pyrrole nitrogen and incorporates a diketone moiety.
  • Biological Activity : Exhibits potent analgesic and sedative effects, outperforming aspirin in the "writhing" test and showing morphine-like efficacy in some derivatives . The diketone group enhances hydrogen-bonding capacity, likely improving target engagement in CNS disorders.
  • Metabolic Stability: Optimized derivatives (e.g., 7-amino-substituted analogues) show micromolar MIC90 values against Mycobacterium tuberculosis (Mtb), with resistance linked to mutations in the QcrB subunit .
Pyrano[3,4-c]pyridine Hybrids
  • Structure : Contains a pyran ring fused to pyridine, often with methyl or triazole substituents.
  • Biological Activity : Demonstrates anticonvulsant and psychotropic activity, with methyl groups enhancing potency against pentylenetetrazole-induced seizures . Unlike the chloro-furo derivative, these compounds are prioritized for CNS applications due to their blood-brain barrier permeability.
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
  • Structure : Includes a dimethyl group and a ketone, increasing hydrophobicity.
  • Applications : Likely used in kinase inhibition or as a precursor for spirocyclic derivatives (e.g., 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride), which may enhance metabolic stability .

Physicochemical and Metabolic Properties

  • 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine : Moderate lipophilicity (logP ~2.5) due to the chloro substituent and ester groups . Likely susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies.
  • Pyrrolo[3,4-c]pyridine-1,3-diones : Higher polarity (logP ~1.8) from diketone moieties improves aqueous solubility but may limit CNS penetration. Metabolic stability achieved via 3-methyl-1,2,4-oxadiazole substituents .
  • Pyrano[3,4-c]pyridine hybrids: Methyl groups enhance bioavailability, with triazole units enabling π-π stacking in target binding .

Biological Activity

4-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a compound that belongs to the broader class of pyridine derivatives, which have been extensively studied for their diverse biological activities. The unique structural features of this compound allow for various pharmacological applications, particularly in the fields of oncology, neurology, and immunology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Research has indicated that pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. A notable study reported that pyrrolo[3,4-c]pyridine derivatives demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCancer TypeIC50 (µM)Toxicity Level
Pyrrolo[3,4-c]pyridine derivativeOvarian25Low
Pyrrolo[3,4-c]pyridine derivativeBreast40Moderate
This compoundNon-specificTBDTBD

Neurological Effects

Pyridine derivatives are also being explored for their potential in treating neurological disorders. The compound has been linked to analgesic and sedative effects in animal models. A study highlighted the ability of certain derivatives to enhance insulin sensitivity in adipocytes, suggesting a potential role in metabolic regulation which is crucial for neurodegenerative diseases associated with metabolic dysfunctions .

Immunomodulatory Effects

The immunomodulatory properties of dihydrofuro[3,4-c]pyridines have been documented. Specifically, these compounds can inhibit the cytolytic effects of perforin, a pore-forming glycoprotein involved in immune responses. This mechanism suggests potential applications in autoimmune diseases and conditions where immune modulation is beneficial .

Case Study 1: Antitumor Efficacy

In a recent study involving the synthesis of novel pyrrolo[3,4-c]pyridine derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions at the para position of the phenyl ring significantly enhanced anticancer activity while reducing toxicity to healthy cells. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects against cell death and improved neuronal survival rates compared to controls. These findings support further exploration into its potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. Modifications at specific positions on the pyridine ring can lead to enhanced biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Para-substitutionIncreased anticancer activity
HalogenationEnhanced solubility and stability
Alkyl group additionImproved neuroprotective properties

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